molecular formula C10H22BS B069905 Borane Diisoamyl Sulfide CAS No. 183118-10-7

Borane Diisoamyl Sulfide

Cat. No. B069905
M. Wt: 185.16 g/mol
InChI Key: MCVWVIORQZOVDO-UHFFFAOYSA-N
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Description

Borane Diisoamyl Sulfide is a borane adduct of diisoamyl sulfide. It is known for its stability at room temperature and its use as a borane carrier in hydroboration reactions. This compound has a mild, ethereal, and agreeable aroma, making it a promising borane carrier due to its economical synthesis and stability (Zaidlewicz, Kanth, & Brown, 2000).

Synthesis Analysis

Borane Diisoamyl Sulfide is synthesized using various sulfides, including diisoamyl sulfide. Its synthesis is economical, contributing to its accessibility for use in hydroboration reactions (Zaidlewicz et al., 2000).

Molecular Structure Analysis

The molecular structure of Borane Diisoamyl Sulfide, like other borane adducts, typically involves the formation of a complex with the borane molecule. The structure is influenced by the specific sulfide used in its formation (Fuller, Hughes, Lancaster, & White, 2010).

Chemical Reactions and Properties

Borane Diisoamyl Sulfide is used in hydroboration reactions. Its reactivity toward olefins like 1-octene increases inversely with the complexing ability of the sulfides used. It is also involved in the synthesis of mono- and dichloroborane adducts, showing similar equilibrium ratios observed for dimethyl sulfide adducts (Zaidlewicz et al., 2000).

Physical Properties Analysis

As a liquid at temperatures above 0 degrees C, Borane Diisoamyl Sulfide’s physical state makes it suitable for practical applications in hydroboration. Its mild aroma is also a notable physical characteristic (Zaidlewicz et al., 2000).

Chemical Properties Analysis

Chemically, this compound is stable over prolonged periods at room temperature. This stability, along with its ability to be recovered from hydroboration-oxidation products through distillation, adds to its appeal as a borane carrier (Zaidlewicz et al., 2000).

Scientific Research Applications

  • Hydroboration Reactions : Borane Diisoamyl Sulfide has been identified as a promising borane carrier, especially for hydroboration reactions. It has a mild, ethereal, agreeable aroma, and its synthesis is economical. The borane adduct is stable at room temperature, and the sulfide can be recovered from hydroboration-oxidation products by distillation. This makes it a new and promising borane carrier for hydroboration reactions (Zaidlewicz, Kanth, & Brown, 2000).

  • Odorless and Recyclable Borane Carriers : Fluorous dimethyl sulfide, a compound related to Borane Diisoamyl Sulfide, has been developed as a convenient, odorless, recyclable borane carrier. This compound allows hydroboration of alkenes in a dichloromethane/perfluorinated hydrocarbon mixture, with subsequent recycling of the fluorous sulfide by fluorous extraction (Crich & Neelamkavil, 2002).

  • Water-soluble Sulfide Borane Acceptors : Hydroxydialkyl sulfides, similar in nature to Borane Diisoamyl Sulfide, have been synthesized and used as borane carriers. These compounds are completely water-soluble and exhibit only a very mild odor, making them suitable for large-scale hydroborations and reductions (Brown, Zaidlewicz, Dalvi, & Biswas, 2001).

  • Polymeric Sulfide–Borane Complexes : Polymeric sulfide–borane adducts have been synthesized and used as efficient borane reagents in hydroboration reactions. These complexes offer practical advantages, including lack of odor and easy recoverability, making them attractive for organic synthesis (Smith, Balakit, & El‐Hiti, 2012).

  • N-Heterocyclic Carbene Boranes : Research on 1,3-dimethylimidazol-2-ylidene-borane (a compound related to Borane Diisoamyl Sulfide) suggests that its reactions with diaryl and diheteroaryl disulfides proceed through radical chains involving homolytic substitution. This indicates a potential application in organic synthesis and chemical reactions (Pan, Vallet, Schweizer, et al., 2013).

Safety And Hazards

Borane Diisoamyl Sulfide is highly flammable and in contact with water, it releases flammable gases which may ignite spontaneously . It causes skin irritation and serious eye damage . It may also damage fertility .

properties

InChI

InChI=1S/C10H22S.B/c1-9(2)5-7-11-8-6-10(3)4;/h9-10H,5-8H2,1-4H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVWVIORQZOVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CC(C)CCSCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465395
Record name Borane Diisoamyl Sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Borane Diisoamyl Sulfide

CAS RN

183118-10-7
Record name Borane Diisoamyl Sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Zaidlewicz, JVB Kanth, HC Brown - The Journal of Organic …, 2000 - ACS Publications
… were carried out with borane-diisoamyl sulfide adduct and borane-bis(2-methoxyethyl) sulfide adduct. Thus, (−)-β-pinene was reacted with borane-diisoamyl sulfide adduct and the …
Number of citations: 28 pubs.acs.org
CA Slabber - 2011 - ukzn-dspace.ukzn.ac.za
… Borane-diisoamyl sulfide complex BH3·DMS … Another alternative to BH3·DMS, borane-diisoamyl sulfide (BH3·DAS) 8 (Figure 7) was proposed by Zaidlewicz et al. in 2000. …
Number of citations: 2 ukzn-dspace.ukzn.ac.za

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